1-Boc-3-Formyl-6-methoxyindole

Beschreibung

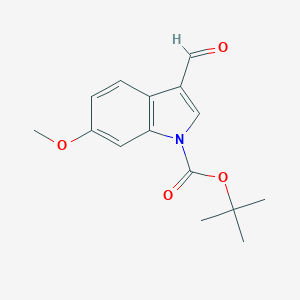

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-formyl-6-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGCVAXEDJZWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615959 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847448-73-1 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-3-Formyl-6-methoxyindole (CAS Number: 847448-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3-Formyl-6-methoxyindole, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in the development of novel therapeutics, particularly in the realm of oncology.

Core Compound Properties

This compound, also known as tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate, is a protected indole derivative. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile building block for further chemical modifications. The presence of the methoxy group at the 6-position and a formyl group at the 3-position of the indole ring are key structural features that contribute to its utility in the synthesis of complex molecules with potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 847448-73-1 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | ≥97% |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The electron-rich 1-Boc-6-methoxyindole attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group at the C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Boc-6-methoxyindole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1-Boc-6-methoxyindole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this stirred solution, add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Formylation Reaction: Dissolve 1-Boc-6-methoxyindole (1 equivalent) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as an off-white to yellow solid.

Spectroscopic Characterization Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | CHO |

| ~8.2 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-4 |

| ~7.0 | d | 1H | H-7 |

| ~6.8 | dd | 1H | H-5 |

| ~3.9 | s | 3H | OCH₃ |

| ~1.7 | s | 9H | C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | CHO |

| ~160.0 | C-6 |

| ~150.0 | C=O (Boc) |

| ~138.0 | C-7a |

| ~135.0 | C-2 |

| ~125.0 | C-3a |

| ~122.0 | C-4 |

| ~118.0 | C-3 |

| ~112.0 | C-5 |

| ~95.0 | C-7 |

| ~84.0 | C(CH₃)₃ |

| ~55.8 | OCH₃ |

| ~28.2 | C(CH₃)₃ |

Table 4: Predicted Key IR and MS Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| FT-IR (ν, cm⁻¹) | ~1730 (C=O, Boc), ~1670 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z: 276.1 [M+H]⁺, 298.1 [M+Na]⁺ |

Applications in Drug Development

Indole-3-carboxaldehyde derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][7] The methoxy substitution on the indole ring is a common feature in many biologically active natural products and approved drugs, often enhancing ligand-target binding and improving pharmacokinetic properties.[8]

Potential as Anticancer Agents

Derivatives of 3-formylindoles have shown significant promise as anticancer agents by targeting various cancer hallmarks.[7] A prominent mechanism of action for many indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] The structural features of this compound make it an excellent starting material for the synthesis of more complex molecules designed to interact with the colchicine binding site on tubulin.

Furthermore, indole-based compounds have been implicated in the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[10] While specific studies on this compound are limited, its core structure suggests that it can be elaborated to generate potent inhibitors of these pathways.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Potential Mechanism of Action in Cancer

This diagram depicts a potential mechanism through which derivatives of this compound may exert their anticancer effects.

Caption: Potential mechanism of anticancer activity.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of reactive functional groups make it an attractive starting material for drug discovery programs. The structural similarities of its derivatives to known tubulin polymerization inhibitors and modulators of key cancer-related signaling pathways highlight its significant potential for the development of novel anticancer agents. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE CAS#: 57476-50-3 [amp.chemicalbook.com]

- 9. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [sigmaaldrich.com]

- 10. growingscience.com [growingscience.com]

Technical Guide: Properties and Applications of tert-butyl 3-formyl-6-methoxyindole-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indole nucleus allows for the fine-tuning of biological activity. This document provides a detailed technical overview of tert-butyl 3-formyl-6-methoxyindole-1-carboxylate , a key synthetic intermediate.

This compound incorporates several critical structural features:

-

An indole scaffold , a privileged structure in drug discovery.

-

A 6-methoxy group , which enhances the electron-donating nature of the indole ring, influencing its reactivity and biological interactions.[1]

-

A 3-formyl group , a versatile chemical handle for further molecular elaboration.

-

An N-tert-butoxycarbonyl (Boc) protecting group , which modulates the reactivity of the indole nitrogen and improves solubility in organic solvents.

This intermediate is particularly valuable in the synthesis of complex molecules, including its use as a building block for protein degraders.[2] This guide summarizes its known properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications.

Chemical and Physical Properties

The quantitative data available for tert-butyl 3-formyl-6-methoxyindole-1-carboxylate are summarized below. For context, properties of the related, non-methoxylated analogue are also included.

| Property | Value (for 6-methoxy derivative) | Value (for non-methoxy analogue) | Reference |

| CAS Number | 847448-73-1 | 57476-50-3 | [2],[3] |

| Molecular Formula | C₁₅H₁₇NO₄ | C₁₄H₁₅NO₃ | [2],[4] |

| Molecular Weight | 275.3 g/mol | 245.27 g/mol | [2],[3][4] |

| Physical Form | Solid | Solid | [3] |

| Melting Point | Not specified | 119-121 °C | [5] |

| Purity | ≥98% | Not specified | [2] |

Synthesis and Experimental Protocols

The most common and efficient method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction .[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]

Synthesis Workflow

The synthesis of tert-butyl 3-formyl-6-methoxyindole-1-carboxylate proceeds via the formylation of its corresponding precursor, tert-butyl 6-methoxyindole-1-carboxylate.

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard Vilsmeier-Haack formylation methods for indoles.[6][7][9]

Materials:

-

tert-butyl 6-methoxyindole-1-carboxylate (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or N₂), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. The formation of the Vilsmeier reagent (a chloroiminium salt) is exothermic. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Indole Addition: Dissolve the starting material, tert-butyl 6-methoxyindole-1-carboxylate, in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive substrates, gentle heating (40-60 °C) may be required.[10]

-

Quenching and Workup: Cool the reaction mixture back down to 0 °C. Carefully and slowly quench the reaction by adding a 2 M aqueous solution of NaOH until the mixture is basic (pH > 10).[9] This step hydrolyzes the iminium intermediate to the aldehyde product.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl 3-formyl-6-methoxyindole-1-carboxylate.

Reactivity and Applications

The primary utility of this compound lies in the versatile reactivity of its 3-formyl group, which serves as a linchpin for constructing more complex molecular architectures. The methoxy group at the 6-position and the Boc group at the N1 position modulate the electronic properties and stability of the indole ring.

Key Chemical Transformations

The aldehyde functionality is a gateway to numerous chemical transformations essential for drug development.

Caption: Key reactivity pathways of the 3-formyl group.

Applications in Drug Discovery

-

Scaffold for Bioactive Molecules: Methoxy-substituted indoles are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This compound is an ideal starting point for synthesizing analogues of such molecules.

-

Protein Degrader Building Blocks: The product is explicitly marketed as a "Protein Degrader Building Block".[2] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The indole moiety can serve as a ligand for a target protein or as part of the linker connecting the target ligand to an E3 ligase ligand.

-

Intermediate for Complex Synthesis: The aldehyde can be converted into various functional groups, enabling its incorporation into larger, more complex drug candidates. For instance, conversion to a carboxylic acid allows for amide bond formation, a fundamental reaction in medicinal chemistry.

Conclusion

tert-butyl 3-formyl-6-methoxyindole-1-carboxylate is a high-value, multifunctional chemical intermediate. Its synthesis is readily achieved through established methods like the Vilsmeier-Haack reaction. The presence of orthogonal functional groups—the reactive aldehyde, the electron-donating methoxy group, and the stable Boc-protected nitrogen—makes it an exceptionally versatile building block for the synthesis of complex heterocyclic systems and targeted therapeutics, particularly in the expanding field of protein degradation. This guide provides the foundational technical data and protocols necessary for its effective utilization in research and development.

References

- 1. soc.chim.it [soc.chim.it]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

- 4. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

An In-depth Technical Guide on 1-Boc-3-Formyl-6-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 1-Boc-3-Formyl-6-methoxyindole, a key heterocyclic building block used in various chemical syntheses. The indole nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic compounds. The strategic placement of methoxy and protected formyl groups on the indole ring makes this compound a versatile intermediate in the development of novel therapeutic agents.

Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations in reaction planning and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 275.12 g/mol | [1] |

| 275.30 g/mol | [2] | |

| CAS Number | 847448-73-1 | [1][2][3] |

Note: Slight variations in molecular weight can arise from differences in isotopic abundance considerations by various data providers.

Structural Elucidation

The chemical name "this compound" describes the specific arrangement of functional groups attached to the core indole structure. The diagram below illustrates the logical relationship between these components, which define the molecule's reactivity and steric properties.

References

Technical Guide: tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate

IUPAC Name: tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate

CAS Number: 847448-73-1

Introduction

tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate is a key intermediate in the synthesis of complex heterocyclic molecules, particularly those with therapeutic potential. Its indole core, functionalized with a methoxy group, a formyl group, and an N-Boc protecting group, provides a versatile scaffold for further chemical modifications. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of novel antiviral agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate |

| Synonyms | 1-Boc-3-formyl-6-methoxyindole, 3-Formyl-6-methoxyindole-1-carboxylic acid tert-butyl ester |

| CAS Number | 847448-73-1 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.3 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥98% |

Synthesis

-

Formylation of 6-methoxyindole: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like indoles. This would introduce the formyl group at the C3 position of the indole ring.

-

N-Boc Protection: The secondary amine of the indole nitrogen would then be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

A generalized experimental protocol for the N-Boc protection of a similar indole derivative is provided below as a reference.

Illustrative Experimental Protocol: N-Boc Protection of an Indole Derivative

Materials:

-

Substituted Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the substituted indole (1.0 equivalent) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-Boc protected indole.

Application in Drug Discovery: Synthesis of Dengue Virus Inhibitors

A significant application of tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate is its use as a key intermediate in the synthesis of potent inhibitors of dengue viral replication.[1] The following experimental protocol, adapted from a patent, describes a step where this compound is utilized as a starting material.[1]

Experimental Protocol: Synthesis of a Dihydropyrrolo-indole Intermediate

Materials:

-

tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate (10 g, 36.3 mmol)

-

Sodium bisulfite (NaHSO₃) (5.7 g, 54.5 mmol)

-

Dioxane (45 mL)

-

Water (45 mL)

-

Morpholine (4.8 mL, 54.5 mmol)

-

Sodium cyanide (NaCN) (1.96 g, 40 mmol)

Procedure:

-

A solution of NaHSO₃ (5.7 g, 54.5 mmol) in water (45 mL) was added to a stirring solution of tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate (10 g, 36.3 mmol) in dioxane (45 mL).[1]

-

After 15 minutes, morpholine (4.8 mL, 54.5 mmol) was added.[1]

-

35 minutes later, sodium cyanide (NaCN) (1.96 g, 40 mmol) was added to the reaction mixture.[1]

This reaction sequence is indicative of a Strecker-type synthesis, where the aldehyde is converted to an α-aminonitrile, a versatile intermediate for the synthesis of more complex nitrogen-containing heterocycles.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and application of tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate.

Caption: Plausible synthetic route to the target compound.

Caption: Role as an intermediate in medicinal chemistry.

Conclusion

tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate is a valuable building block in synthetic organic and medicinal chemistry. Its utility is highlighted by its role as a key intermediate in the development of novel inhibitors of dengue virus replication. The synthetic protocols and data presented in this guide are intended to support further research and development efforts in this and other areas where this versatile molecule may find application. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions.

References

Spectroscopic and Structural Elucidation of 1-Boc-3-Formyl-6-methoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile intermediate, 1-Boc-3-Formyl-6-methoxyindole. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in indole chemistry and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate

-

Synonyms: 1-(tert-butoxycarbonyl)-3-formyl-6-methoxyindole, N-Boc-3-formyl-6-methoxyindole

-

Molecular Weight: 275.29 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | -CHO |

| ~8.2 | s | 1H | H-2 |

| ~7.9 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-7 |

| ~6.9 | dd | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~160.0 | C-6 |

| ~149.0 | C=O (Boc) |

| ~138.0 | C-7a |

| ~135.0 | C-2 |

| ~125.0 | C-3a |

| ~123.0 | C-4 |

| ~118.0 | C-3 |

| ~112.0 | C-5 |

| ~95.0 | C-7 |

| ~85.0 | -C (CH₃)₃ (Boc) |

| ~56.0 | -OCH₃ |

| ~28.0 | -C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium | C-H stretch (aliphatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (Boc carbonyl) |

| ~1680 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250, ~1150 | Strong | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion | Description |

| 276.12 | [M+H]⁺ | Protonated molecular ion |

| 298.10 | [M+Na]⁺ | Sodium adduct |

| 219.08 | [M - C₄H₈]⁺ or [M-56]⁺ | Loss of isobutylene |

| 175.06 | [M - Boc+H]⁺ | Loss of the Boc group |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The data is acquired in positive ion mode.

Visualizations

Molecular Structure and Key Spectroscopic Correlations

The following diagram illustrates the structure of this compound with key functional groups highlighted, which are correlated with the spectroscopic data.

Caption: Molecular structure with key functional groups for spectroscopic correlation.

General Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: General workflow for spectroscopic analysis of a synthetic compound.

References

An In-depth Technical Guide to the Solubility of 1-Boc-3-Formyl-6-methoxyindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-3-formyl-6-methoxyindole, a key intermediate in the synthesis of various biologically active indole derivatives.[1][2][3] Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and formulation in drug discovery and development processes.[3]

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols for determining solubility, provides a framework for data presentation, and illustrates a general workflow for solubility analysis.

Physicochemical Properties

-

Molecular Formula: C₁₅H₁₇NO₄[4]

-

Molecular Weight: 275.30 g/mol [4]

-

Structure: The molecule contains a Boc-protected indole ring, a formyl group at the 3-position, and a methoxy group at the 6-position. The presence of the bulky, non-polar Boc group and the polar formyl and methoxy groups gives the molecule a mixed polarity.

Predicted Solubility Behavior

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in organic solvents that have polarities intermediate between highly polar and non-polar. The bulky tert-butoxycarbonyl (Boc) group is lipophilic and will favor solubility in less polar solvents, while the formyl and methoxy groups, along with the indole nitrogen, introduce polarity, suggesting some solubility in more polar organic solvents.

It is anticipated that the compound will exhibit good solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethyl acetate. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is also expected to be significant. Alcohols such as methanol and ethanol are likely to be moderate solvents. The compound is expected to have low solubility in non-polar solvents like hexanes and in highly polar protic solvents like water.

Data Presentation: Solubility Table

To facilitate a systematic comparison of the solubility of this compound, all experimentally determined quantitative data should be summarized in a structured table. Researchers can use the following template to record their findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Acetonitrile | 25 | |||

| Dimethylformamide (DMF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Toluene | 25 | |||

| Hexanes | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

Gravimetric Method (Crystal Slurry Equilibration)

This is a standard and reliable method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

Pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed pipette.

-

Transfer the supernatant to a pre-weighed vial or flask.

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires smaller amounts of the compound.

Materials:

-

Same as the gravimetric method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Calibrated standards of this compound

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., acetonitrile or a mixture of solvents used as the mobile phase).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation (Saturated Solution):

-

Follow steps 1-7 of the Gravimetric Method to prepare saturated solutions and separate the supernatant.

-

-

Analysis:

-

Take a precise volume of the supernatant and dilute it with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration is the solubility of the compound in that solvent.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and solubility analysis of a research compound like this compound in a drug discovery context.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]

- 4. thoreauchem.com [thoreauchem.com]

- 5. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

The Purity and Characterization of 1-Boc-3-Formyl-6-methoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-Boc-3-Formyl-6-methoxyindole, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines the typical purity specifications, detailed analytical methodologies for its characterization, and visual workflows to support laboratory processes.

Compound Profile

This compound is a derivative of indole, a prevalent scaffold in biologically active compounds. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances its solubility in organic solvents and allows for selective reactions at other positions. The formyl group at the 3-position and the methoxy group at the 6-position make it a versatile intermediate for further chemical modifications.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate |

| CAS Number | 847448-73-1 |

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 275.29 g/mol |

Purity Specifications

Commercial suppliers of this compound typically guarantee a purity of ≥97%.[1] However, for applications in drug development and other sensitive research areas, a more detailed understanding of the impurity profile is crucial. Potential impurities may arise from the starting materials, side reactions during synthesis (e.g., incomplete formylation or Boc-protection), or degradation upon storage.

Table 1: Typical Purity and Impurity Profile

| Parameter | Specification | Typical Analytical Method |

| Purity | ≥97% | HPLC, qNMR |

| Related Substances | Report individual impurities | HPLC, LC-MS |

| Residual Solvents | As per ICH guidelines | GC-HS |

| Water Content | ≤0.5% | Karl Fischer Titration |

Synthesis Overview

A common synthetic route to this compound involves the Vilsmeier-Haack formylation of 1-Boc-6-methoxyindole. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF), to introduce the formyl group at the electron-rich 3-position of the indole ring.

Caption: Synthesis of this compound.

Analytical Characterization Methods

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and quantifying any impurities. A typical reverse-phase method is outlined below.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start at 50% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Caption: HPLC experimental workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are utilized.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Boc (9H) | ~1.7 | s | - |

| Methoxy (3H) | ~3.9 | s | - |

| H-7 (1H) | ~7.0 | d | ~8.8 |

| H-5 (1H) | ~7.4 | dd | ~8.8, 2.4 |

| H-4 (1H) | ~8.0 | d | ~2.4 |

| H-2 (1H) | ~8.2 | s | - |

| Aldehyde (1H) | ~10.1 | s | - |

Experimental Protocol: NMR Analysis

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

-

Techniques: Standard ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this molecule.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: LC-MS system with an ESI source.

-

Mode: Positive ion mode.

-

Sample Preparation: A dilute solution of the compound in acetonitrile or methanol.

-

Expected Ion: [M+H]⁺ at m/z 276.12, [M+Na]⁺ at m/z 298.10.

Caption: Logical workflow for compound characterization.

Note on Signaling Pathways

The query included a requirement for diagrams of signaling pathways. It is important to clarify that this compound is a synthetic intermediate or building block. As a stable, protected small molecule, it is not typically involved in biological signaling pathways itself. Instead, it serves as a starting material for the synthesis of more complex molecules that may be designed to interact with biological targets such as enzymes or receptors, which are components of signaling pathways. The biological activity is a property of the final products derived from this intermediate, not the intermediate itself.

Conclusion

The purity and structural integrity of this compound are critical for its successful use in research and development. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for its characterization. Adherence to these analytical protocols ensures the quality and reliability of this versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic applications.

References

Commercial Sourcing and Technical Profile of 1-Boc-3-Formyl-6-methoxyindole: A Guide for Researchers

For researchers, scientists, and drug development professionals, 1-Boc-3-Formyl-6-methoxyindole serves as a valuable building block in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability, key technical data, a plausible synthetic route, and insights into its potential biological significance.

Commercial Availability

This compound, identified by the CAS number 847448-73-1, is accessible through a number of specialized chemical suppliers. For researchers requiring this intermediate, the following table summarizes key information from various commercial sources. It is important to note that purity levels and available quantities can vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Molbase | This compound | 847448-73-1 | ≥97% | Inquire |

| Reagentia | This compound | 847448-73-1 | Inquire | 250 mg |

| BLD Pharm | This compound | 847448-73-1 | ≥97% | Inquire |

| SynChem Inc. | This compound | 847448-73-1 | Inquire | Inquire |

| Thoreauchem | This compound | 847448-73-1 | 97% | Inquire |

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| Appearance | Expected to be a solid |

| ¹H NMR | Expected signals for Boc-protons (singlet, ~1.6 ppm), methoxy protons (singlet, ~3.9 ppm), aromatic protons, and an aldehyde proton (singlet, ~10 ppm). |

| ¹³C NMR | Expected signals for the Boc-carbonyl, quaternary carbon of the Boc group, aromatic carbons, the methoxy carbon, and the aldehyde carbonyl. |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 276.12 |

Synthetic Methodology: Vilsmeier-Haack Formylation

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles. The following protocol is a generalized procedure based on standard Vilsmeier-Haack conditions and should be optimized for specific laboratory settings.

Experimental Protocol

Materials:

-

1-Boc-6-methoxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-Boc-6-methoxyindole in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited in publicly available literature, research on structurally related compounds provides valuable insights into its potential as a pharmacologically active agent. Specifically, studies have shown that methoxy-substituted 3-formyl-2-phenylindoles act as inhibitors of tubulin polymerization.[1] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a crucial role in cell division.

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). This mechanism of action is a hallmark of several successful anti-cancer drugs. The presence of the 3-formyl and 6-methoxy groups on the indole scaffold appears to be important for this activity.[1]

The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen is typically used in synthesis to modulate reactivity and is often removed in the final steps to yield the biologically active compound. Therefore, it is plausible that the deprotected form of this compound, which is 3-Formyl-6-methoxyindole, could exhibit similar tubulin polymerization inhibitory effects.

This technical guide provides a foundational understanding of this compound for research and development purposes. The information presented here on its commercial sourcing, synthesis, and potential biological activity is intended to facilitate its application in the design and synthesis of novel compounds with therapeutic potential, particularly in the field of oncology. Further experimental validation is necessary to confirm the hypothesized biological activities.

References

A Technical Guide to 1-Boc-3-Formyl-6-methoxyindole: Physical Properties, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Boc-3-Formyl-6-methoxyindole, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from structurally related molecules and general chemical principles to offer insights into its handling, stability, and analysis.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and a Related Compound.

| Property | This compound | 1-Boc-3-Formylindole (for comparison) |

| CAS Number | 847448-73-1[1][2][3] | 57476-50-3 |

| Molecular Formula | C₁₅H₁₇NO₄[1][3] | C₁₄H₁₅NO₃ |

| Molecular Weight | 275.12 g/mol [1] | 245.28 g/mol |

| Appearance | Solid | Solid[4] |

| Purity | 97-98%[1][2] | 97%[4] |

| Melting Point | Data not available | 119-121 °C[4] |

| Boiling Point | Data not available | 380 °C at 760 mmHg[4] |

| Solubility | Data not available | Data not available |

Stability and Handling Considerations

Direct stability data for this compound is not extensively documented. However, based on its chemical structure, which includes a Boc-protected indole and an aldehyde functional group, several factors can be inferred to influence its stability. The recommended storage conditions for the related 1-Boc-3-formylindole are at 4°C under a nitrogen atmosphere, suggesting sensitivity to heat and oxidation.[4]

Key Factors Affecting Stability:

-

Temperature: Elevated temperatures may lead to the thermal decomposition of the Boc (tert-butoxycarbonyl) protecting group.

-

pH: The Boc group is labile under acidic conditions, which will lead to its removal. The indole nucleus itself can be sensitive to strong acids.

-

Oxidation: The aldehyde functional group is susceptible to oxidation, which could convert it to a carboxylic acid. The indole ring can also undergo oxidation.

-

Light: As with many complex organic molecules, prolonged exposure to light may induce degradation.

Recommended Handling and Storage:

To ensure the integrity of this compound, the following precautions are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably at refrigerated temperatures (2-8 °C). For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

-

Handling: Handle the compound in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

While specific, validated protocols for this compound are not published, standard analytical techniques for similar organic compounds can be readily adapted.

General Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of a synthesized or purchased batch of this compound.

Caption: A general workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (phasing, baseline correction, and integration for ¹H NMR).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons corresponding to the structure of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC column (e.g., C18 reverse-phase)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Develop a suitable mobile phase and gradient or isocratic elution method. A typical starting point for a reverse-phase column would be a mixture of water and acetonitrile or methanol.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known concentration of the sample solution.

-

Monitor the elution profile at a suitable wavelength (indoles typically absorb in the 220-280 nm range).

-

Calculate the purity based on the relative peak areas in the chromatogram.

Conclusion

This compound is a valuable synthetic intermediate. While specific experimental data for this compound remains limited, an understanding of its structure and the properties of related molecules allows for informed decisions regarding its handling, storage, and analysis. The protocols and stability considerations outlined in this guide provide a framework for researchers to work with this compound effectively and safely. Further experimental studies are encouraged to fully characterize its physical and chemical properties.

References

Methodological & Application

Application Notes and Protocols: 1-Boc-3-Formyl-6-methoxyindole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-Boc-3-formyl-6-methoxyindole, a versatile building block in the synthesis of a wide range of biologically active molecules and complex organic scaffolds. The presence of the aldehyde functional group at the C3 position of the indole core, coupled with the methoxy substituent at C6 and the Boc-protecting group on the nitrogen, allows for a variety of selective chemical transformations. This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate its use in research and development.

Key Synthetic Applications

This compound serves as a crucial intermediate in the construction of substituted indole derivatives. The aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation, enabling access to a diverse array of molecular architectures. Notable applications include:

-

Olefin Synthesis via Wittig Reaction: The aldehyde readily undergoes Wittig olefination to introduce a variety of vinyl groups, which are key structural motifs in many natural products and pharmaceutical agents.

-

Amine Synthesis via Reductive Amination: Reductive amination provides a direct route to secondary and tertiary amines, which are prevalent in bioactive compounds.[1][2]

-

Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation: Condensation with active methylene compounds offers a straightforward method to synthesize electron-deficient alkenes, which can act as Michael acceptors or precursors for further functionalization.[3][4]

-

Formation of Nitroalkenes via Henry Reaction: The Henry reaction with nitroalkanes yields β-nitroalcohols, which can be dehydrated to form nitroalkenes, valuable intermediates for the synthesis of amino compounds and other derivatives.[5][6]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound, based on established protocols for similar substrates.

| Reaction Type | Reagents | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | THF | - | RT | 12 | >90 (est.) |

| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride | DCM | Acetic Acid | RT | 12 | 85-95 (est.) |

| Knoevenagel Condensation | Malononitrile | Ethanol | Piperidine | Reflux | 2 | ~95 (est.) |

| Henry Reaction | Nitromethane | Methanol | Sodium Hydroxide | RT | 24 | 70-80 (est.) |

Table 1: Summary of Reaction Conditions and Yields. (est. = estimated based on similar substrates)

Experimental Protocols

Wittig Reaction: Synthesis of (E)-tert-butyl 3-(2-cyanovinyl)-6-methoxy-1H-indole-1-carboxylate

This protocol describes the olefination of this compound using a stabilized ylide to produce an α,β-unsaturated nitrile.

Diagram of the Wittig Reaction Workflow

Caption: Workflow for the Wittig reaction.

Materials:

-

This compound (1.0 eq)

-

(Triphenylphosphoranylidene)acetonitrile (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

To a solution of this compound in anhydrous THF, add (triphenylphosphoranylidene)acetonitrile.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Reductive Amination: Synthesis of tert-butyl 3-((benzylamino)methyl)-6-methoxy-1H-indole-1-carboxylate

This protocol details the synthesis of a secondary amine via reductive amination.

Diagram of the Reductive Amination Pathway

Caption: Pathway of the reductive amination.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add benzylamine and a catalytic amount of acetic acid to the solution.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the target amine.

Knoevenagel Condensation: Synthesis of tert-butyl 3-(2,2-dicyanovinyl)-6-methoxy-1H-indole-1-carboxylate

This protocol outlines the condensation of the title compound with malononitrile.[3]

Diagram of the Knoevenagel Condensation Logic

Caption: Logical flow of the Knoevenagel condensation.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethanol

-

Piperidine (catalytic amount)

-

Ice-cold water

Procedure:

-

To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with ice-cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the desired dicyanovinyl indole.

Henry Reaction: Synthesis of tert-butyl 6-methoxy-3-(2-nitrovinyl)-1H-indole-1-carboxylate

This protocol describes the formation of a nitroalkene via a Henry reaction followed by dehydration.[5]

Diagram of the Henry Reaction Sequence

Caption: Sequence of the Henry reaction.

Materials:

-

This compound (1.0 eq)

-

Nitromethane (excess)

-

Methanol

-

Sodium hydroxide (catalytic amount)

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a mixture of methanol and nitromethane.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the nitrovinyl indole.

References

The Versatility of 1-Boc-3-Formyl-6-methoxyindole: A Building Block for Diverse Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – December 25, 2025 – 1-Boc-3-formyl-6-methoxyindole has emerged as a pivotal building block for synthetic chemists, offering a versatile platform for the construction of a wide array of complex heterocyclic compounds. Its unique structural features, including a protected indole nitrogen, a reactive aldehyde group at the 3-position, and a methoxy substituent on the benzene ring, make it an ideal starting material for the synthesis of novel molecules with potential applications in medicinal chemistry and drug discovery. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Application Notes

This compound serves as a crucial intermediate in the synthesis of various heterocyclic systems, including but not limited to β-carbolines, tryptamine derivatives, and pyrido[4,3-b]indoles. The Boc protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while also preventing unwanted side reactions. The formyl group at the C-3 position is a versatile handle for a multitude of chemical transformations.

Key Applications:

-

Synthesis of β-Carboline Derivatives: The Pictet-Spengler reaction, a classic method for constructing the β-carboline skeleton, can be effectively employed. This reaction involves the condensation of a tryptamine equivalent with an aldehyde. In this context, this compound can react with various amines, after suitable modification, to yield tetrahydro-β-carbolines, which are precursors to a range of biologically active alkaloids.

-

Formation of Tryptamine Analogs: Reductive amination of the formyl group provides a straightforward route to a diverse library of N-substituted tryptamine derivatives. These compounds are of significant interest due to their prevalence in numerous natural products and pharmaceuticals. The reaction can be performed using a variety of primary and secondary amines in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride.

-

Construction of Olefinic Indole Derivatives: The Wittig reaction offers a powerful tool for converting the formyl group into a carbon-carbon double bond. By reacting this compound with various phosphonium ylides, a wide range of vinyl-substituted indoles can be synthesized. These derivatives can serve as intermediates for further functionalization or as target molecules themselves.

-

Multicomponent Reactions: The aldehyde functionality allows this building block to participate in multicomponent reactions, such as the Biginelli reaction, to generate complex heterocyclic structures in a single step. This approach is highly efficient for creating molecular diversity for high-throughput screening.

Experimental Protocols

The following are detailed protocols for key reactions utilizing this compound as a starting material.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted Tryptamine Derivatives

This protocol describes the synthesis of a secondary amine derivative via reductive amination.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in DCE (10 mL), add the amine (1.2 mmol).

-

The mixture is stirred at room temperature for 1 hour to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Sodium triacetoxyborohydride (1.5 mmol) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired N-substituted tryptamine derivative.

Quantitative Data Summary:

| Reactant (Amine) | Product | Yield (%) |

| Benzylamine | N-Benzyl-1-Boc-6-methoxy-3-methylaminoindole | 85-95 |

| Morpholine | 4-((1-Boc-6-methoxy-1H-indol-3-yl)methyl)morpholine | 80-90 |

| Aniline | N-Phenyl-1-Boc-6-methoxy-3-methylaminoindole | 75-85 |

Note: Yields are typical and may vary depending on the specific amine and reaction conditions.

Protocol 2: Wittig Reaction for the Synthesis of Vinyl-Indole Derivatives

This protocol outlines the synthesis of an alkene derivative via the Wittig reaction.

Materials:

-

This compound

-

Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C and add the strong base (1.2 mmol) dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired vinyl-indole derivative.

Quantitative Data Summary:

| Phosphonium Ylide | Product | Stereoselectivity (E:Z) | Yield (%) |

| Methyltriphenylphosphonium bromide | 1-Boc-6-methoxy-3-vinylindole | - | 80-90 |

| Ethyltriphenylphosphonium bromide | 1-Boc-3-(prop-1-en-1-yl)-6-methoxyindole | Varies | 75-85 |

| (Carbethoxymethyl)triphenylphosphonium chloride | Ethyl (E)-3-(1-Boc-6-methoxy-1H-indol-3-yl)acrylate | >95:5 | 85-95 |

Note: Stereoselectivity and yields are dependent on the nature of the ylide and reaction conditions.

Visualizations

The following diagrams illustrate the key synthetic pathways described.

Caption: Reductive amination workflow.

Caption: Wittig reaction pathway.

These protocols and applications highlight the significant potential of this compound as a versatile and valuable building block in the synthesis of complex and biologically relevant heterocyclic compounds. Researchers in the fields of organic synthesis and medicinal chemistry are encouraged to explore its utility in their own synthetic endeavors.

Application Notes and Protocols: Reactions of the Formyl Group in 1-Boc-3-Formyl-6-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical transformations of the formyl group in the versatile building block, 1-Boc-3-formyl-6-methoxyindole. This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of novel derivatives.

Key Reactions of the Formyl Group

The formyl group at the C3 position of the indole scaffold is a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation, reduction, oxidation, and imine formation. These reactions allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

A general overview of the synthetic pathways described in this document is presented below:

Caption: Overview of key reactions of the formyl group in this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol:

A representative procedure for the Knoevenagel condensation of this compound with malononitrile is as follows:

-

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) in a microwave reactor vial, add a catalytic amount of a weak base (e.g., piperidine or sodium acetate).[1][2]

-

Seal the vial and heat the reaction mixture in a microwave reactor at 60°C for 30 minutes with a power of 20 W.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the resulting solution and wash the precipitate with cold water (3 x 5 mL).[1]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a hexane-dichloromethane mixture (1:1), to yield the pure 2-((1-Boc-6-methoxy-1H-indol-3-yl)methylene)malononitrile.[1]

Data Presentation:

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Substituted Benzaldehyde | Malononitrile | None | Water | 2 | 85 |

| 2 | 4-Nitrobenzaldehyde | Malononitrile | None | Water | 5 | 98 |

| 3 | 4-Methylbenzaldehyde | Malononitrile | None | Water | 18 | 99 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | Malononitrile | None | Water | 4 | 99 |

| 5 | 4-(Benzyloxy)benzaldehyde | Malononitrile | None | Water | 4 | 78 |

Note: The yields presented in the table are for analogous reactions with substituted benzaldehydes and serve as a general reference.[3]

Experimental Workflow:

Caption: Workflow for the Knoevenagel condensation.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds.

Experimental Protocol:

A general procedure for the base-catalyzed Aldol condensation of an aromatic aldehyde with acetone is as follows:[4][5]

-

In a suitable flask, dissolve this compound (10 mmol) in acetone (15 mL).[5]

-

In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).[5]

-

Slowly add the potassium hydroxide solution to the aldehyde-acetone mixture over 2 minutes while stirring.

-

Continue stirring the reaction mixture for 20 minutes at room temperature.

-

Add approximately 40 mL of water to the reaction mixture to precipitate the product.[5]

-

Isolate the solid product by vacuum filtration and wash with cold water.[4]

-

Dry the product and, if necessary, recrystallize from ethanol to obtain the pure aldol adduct.[5]

Data Presentation:

| Entry | Aldehyde | Ketone | Base | Solvent | Product |

| 1 | Benzaldehyde | Acetone | NaOH | Ethanol/Water | Dibenzalacetone |

| 2 | p-Anisaldehyde | Acetone | KOH | Water/Acetone | 4-(4'-methoxyphenyl)-3-buten-2-one |

| 3 | Citral | Acetone | Li/MgO | - | Pseudoionones |

Note: This table provides examples of similar Aldol condensations with different aromatic aldehydes.[4][5][6]

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane, yielding a β-nitro alcohol.

Experimental Protocol:

A general procedure for the Henry reaction is as follows:

-

To a solution of this compound (2 mmol) and nitromethane (10 mmol) in ethanol (2 mL) in a syringe, prepare a separate solution of a suitable base (e.g., DBU, 0.5 mmol) in ethanol (2 mL) in another syringe.[7]

-

Using a syringe pump, introduce both solutions into a T-mixer connected to a reactor coil at a flow rate of 0.05 mL/min per syringe.[7]

-

The reaction mixture is then quenched in 10% aqueous HCl.[7]

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation:

| Entry | Aldehyde | Nitroalkane | Base | Solvent | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | Nitromethane | DBN | Ethanol | 92 |

| 2 | 4-Fluorobenzaldehyde | Nitromethane | DBN | Ethanol | 70 |

| 3 | 4-Chlorobenzaldehyde | Nitromethane | DBN | Ethanol | 65 |

| 4 | 4-Bromobenzaldehyde | Nitromethane | DBN | Ethanol | 63 |

| 5 | 4-Tolylaldehyde | Nitromethane | DBN | Ethanol | 40 |

Note: The table shows yields for the Henry reaction with various substituted benzaldehydes under flow conditions.[7]

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol:

A general one-pot procedure for reductive amination is as follows: